molecular formula C9H11NO2 B1530315 Methyl 3-ethylisonicotinate CAS No. 13341-16-7

Methyl 3-ethylisonicotinate

Cat. No. B1530315
CAS RN: 13341-16-7
M. Wt: 165.19 g/mol
InChI Key: ZNEUDQKYLTUMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09040538B2

Procedure details

Methyl 3-bromopyridine-4-carboxylate (5 g, 23.1 mmol) was dissolved in anhydrous dioxane (150 mL). A solution of diethyl zinc (18.9 mL, 20.8 mmol, 1.1 M in toluene) was added dropwise and then was added catalyst ((1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (254 mg, 347 μmol). The mixture was heated at 70° C. for 3.5 hours and then water followed with 1 N HCl was added. The mixture was extracted 3 times with ethyl acetate. The combined organic phase was washed with brine and dried over sodium sulfate. After evaporation, the residue was dissolved in DCM and purified on silica gel using 0-20% hexane/ethyl acetate to afford methyl 3-ethylpyridine-4-carboxylate (730 mg, 19% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium
Quantity
254 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[C:8]([O:10][CH3:11])=[O:9].[CH2:12]([Zn]CC)[CH3:13].O.Cl>O1CCOCC1>[CH2:12]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[C:8]([O:10][CH3:11])=[O:9])[CH3:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC=CC1C(=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
18.9 mL
Type
reactant
Smiles
C(C)[Zn]CC
Step Three
Name
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium
Quantity
254 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
CUSTOM
Type
CUSTOM
Details
purified on silica gel using 0-20% hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=NC=CC1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 21.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.